molecular formula C9H9ClF3NS B8031340 3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B8031340
M. Wt: 255.69 g/mol
InChI Key: TZZAVCNQQCDVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound is characterized by the presence of a chlorine atom, a propylsulfanyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the propylsulfanyl and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a propylsulfanyl reagent under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine, propylsulfanyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(butylsulfanyl)-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of its substituents. The propylsulfanyl group provides a distinct steric and electronic environment compared to other alkylsulfanyl groups, which can affect its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

3-chloro-2-propylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NS/c1-2-3-15-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZAVCNQQCDVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.8 g (0.313 mol) of 1-propanethiol were added in the course of 30 minutes to a mixture of 7.9 g (0.313 mol) of 95% pure sodium hydride in 200 ml of THF while flushing with nitrogen and stirring, a temperature of 25-30° C. being maintained by means of cooling. After the mixture had been stirred for 1 hour, 54 g (0.25 mol) of 2,3-dichloro-5-trifluoromethylpyridine in 50 ml THF were added at 25-30° C. in the course of 20 minutes with stirring, and stirring was continued for 10 hours at 23° C. The reaction mixture was concentrated in vacuo, taken up in methylene chloride, extracted with 0.5 N sodium hydroxide solution, dried over magnesium sulfate and concentrated, yielding 63.5 g (99.4%) of the title compound of nD23=1.5120.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
99.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.